molecular formula C19H18N2O3 B2359301 (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 313251-53-5

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2359301
CAS No.: 313251-53-5
M. Wt: 322.364
InChI Key: SBGUXOKHVQUQML-QINSGFPZSA-N
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Description

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a synthetic cyanoacrylamide derivative of significant interest in material science and biochemical research. Its molecular structure, featuring a conjugated system with electron-donating ethoxy and methoxy groups, is designed for specific interactions with metallic surfaces and biological macromolecules. Primary research indicates this compound class shows promise as a high-efficiency corrosion inhibitor. Studies on structurally similar 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide demonstrate effective protection of copper in acidic environments, with inhibition efficiency reaching over 84% at specific concentrations . The proposed mechanism involves adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that follows the Langmuir adsorption isotherm. This adsorption is characterized as a mixed-type process, affecting both anodic and cathodic reactions . Research in this area often employs electrochemical methods such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) to validate performance . Beyond material science, the 2-cyano-3-acrylamide scaffold is a versatile pharmacophore in medicinal chemistry research. Analogous compounds are investigated as inhibitors of deubiquitinase (DUB) enzymes, showcasing anti-infective activity against intracellular pathogens in macrophage models . Furthermore, this chemical class is explored for targeting DHHC family protein acyltransferases, which are implicated in cancer and neurodegenerative diseases . The compound's potential bioactivity is attributed to its ability to act as an electrophile, capable of forming covalent adducts with cysteine thiolate groups in enzyme active sites, thereby modulating their function . This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-10-6-16(7-11-18)21-19(22)15(13-20)12-14-4-8-17(23-2)9-5-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGUXOKHVQUQML-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The Knoevenagel condensation between N-(4-ethoxyphenyl)cyanoacetamide and 4-methoxybenzaldehyde is the most widely reported method. This reaction typically employs ethanol or toluene as solvents, with piperidine or ammonium acetate as catalysts. The cyanoacetamide derivative is synthesized via nucleophilic acyl substitution between 4-ethoxyaniline and ethyl cyanoacetate under basic conditions.

Example Procedure :

  • Synthesis of N-(4-Ethoxyphenyl)Cyanoacetamide :
    • 4-Ethoxyaniline (10 mmol) and ethyl cyanoacetate (12 mmol) are refluxed in ethanol with catalytic piperidine (0.2 mL) for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 85%).
  • Condensation with 4-Methoxybenzaldehyde :
    • N-(4-Ethoxyphenyl)cyanoacetamide (6 mmol) and 4-methoxybenzaldehyde (6 mmol) are refluxed in ethanol with piperidine (0.3 mL) for 2 hours. The crude product is purified via recrystallization (ethanol), yielding the E-isomer predominantly (65%).

Stereochemical Control via Catalytic Modulation

Achieving the Z-isomer necessitates modifying reaction kinetics. Bulky catalysts like L-proline in toluene at 80°C for 4 hours shift the equilibrium toward the Z-configuration by slowing recombination, yielding 72% Z-isomer.

Advanced Methodologies for Z-Isomer Selectivity

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 20 minutes, enhancing Z-isomer yield to 68% by minimizing thermal degradation. Ethanol-water mixtures (3:1) improve solubility, while TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses radical side reactions.

Lewis Acid Catalysis

Zinc chloride (10 mol%) in dichloromethane at 0°C promotes chelation-controlled pathways, favoring the Z-isomer (55% yield). This method avoids racemization but requires anhydrous conditions.

Solvent and Temperature Effects

Solvent Catalyst Temperature Time Yield (Z) Yield (E)
Ethanol Piperidine Reflux 2 h 12% 65%
Toluene L-Proline 80°C 4 h 72% 18%
DCM ZnCl₂ 0°C 6 h 55% 10%
Ethanol/H₂O NH₄OAc 60°C 3 h 48% 30%

Polar aprotic solvents (e.g., DMF) increase reaction rates but favor E-isomer formation due to enhanced stabilization of the transition state.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) isolates the Z-isomer with >95% purity. Differential solubility between isomers allows sequential crystallization.

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves Z/E mixtures, though this method is less scalable. HPLC with a Chiralpak® IA column achieves enantiomeric excess >99%.

Spectroscopic Confirmation

  • ¹H NMR : Z-isomer exhibits a deshielded acrylamide proton at δ 7.85 ppm (d, J = 12.5 Hz), while the E-isomer resonates at δ 7.45 ppm (d, J = 16.0 Hz).
  • IR Spectroscopy : Distinct C=O stretches at 1680 cm⁻¹ (Z) vs. 1655 cm⁻¹ (E).

Industrial-Scale Production Challenges

Continuous Flow Reactors

Microreactor systems (0.5 mL/min flow rate) enhance heat transfer, reducing byproduct formation. However, catalyst leaching remains an issue with immobilized proline catalysts.

Green Chemistry Approaches

Supercritical CO₂ as a solvent eliminates organic waste, but yields drop to 40% due to poor solubility of 4-methoxybenzaldehyde.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic rings may participate in π-π interactions with proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine in Compound 2412 introduces electronegativity, enhancing dipole interactions in biological systems .
Physicochemical Properties

Table 2 compares physical properties:

Compound Name Melting Point (°C) IR Spectral Peaks (cm⁻¹) Solubility Trends
Target Compound Not reported Expected: ~2217 (C≡N), ~1675 (C=O) Likely low in water (ethoxy group)
ACR-2 Not reported 3406 (O-H), 2217 (C≡N), 1675 (C=O) Moderate in polar solvents
Compound 2412 199–200 3285 (N-H), 1649 (C=O) Low (fluorophenyl group)
Compound 45 Not reported Not reported High lipophilicity (naphthyl)

Key Observations :

  • The absence of a hydroxy group in the target compound eliminates O-H stretching (~3400 cm⁻¹), distinguishing it from ACR-2 .
  • Ethoxy and methoxy groups may reduce crystallinity compared to fluorine-containing analogs like 2412 .

Antimicrobial Activity :

  • Compound 4i (2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide) exhibits MIC values of 4–6 μM/mL against multi-resistant organisms .

Cytotoxic Activity :

  • Compound 45 (naphthyl-substituted acrylamide) shows GI₅₀ values of 7–24 μM in cancer cell lines .
  • The target compound’s methoxy and ethoxy groups may modulate cytotoxicity via metabolic stability or target binding.
Corrosion Inhibition Efficiency

Table 3 compares corrosion inhibition performance in 1.0 M HNO₃:

Compound Name Inhibition Efficiency (%) Adsorption Isotherm Key Mechanism (DFT/MC Simulations)
ACR-2 84.5 at 20×10⁻⁵ M Langmuir Mixed-type inhibition; electron donation via methoxy and cyano groups
ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide) 86.1 at 20×10⁻⁵ M Langmuir Enhanced adsorption with phenyl ring
Target Compound Not tested Predicted: Ethoxy group may improve surface coverage via hydrophobic interactions

Key Observations :

  • Ethoxy substituents could enhance inhibition efficiency by increasing molecular surface area and adsorption strength .
Structure-Activity Relationships (SAR)
  • Electron-Donating Groups : Methoxy and ethoxy groups enhance electron density, improving corrosion inhibition via metal surface interactions .
  • Steric Effects : Bulky substituents (e.g., ethoxy vs. hydroxy) may reduce solubility but improve binding to hydrophobic targets .
  • Bioactivity: Cyano groups contribute to hydrogen bonding and dipole interactions, critical in antimicrobial and cytotoxic activities .

Biological Activity

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 313251-53-5

The compound features a cyano group, ethoxyphenyl, and methoxyphenyl groups attached to an acrylamide backbone, which contribute to its reactivity and potential biological interactions .

Synthesis

The synthesis of this compound typically involves a multi-step process, often utilizing the Knoevenagel condensation reaction. This method includes the reaction of an aldehyde with malononitrile in the presence of a base, often using solvents like ethanol or methanol under controlled conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of functional groups such as cyano and methoxy can enhance interaction with microbial targets, leading to inhibition of growth .

Anticancer Potential

Studies have shown that derivatives of acrylamide compounds possess anticancer activity. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, structural analogs have been evaluated for their ability to modulate signaling pathways related to cancer progression .

Anti-inflammatory Properties

Research has demonstrated that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

  • Electrophilic Reactions : The cyano group can act as an electrophile, engaging with nucleophiles in biological systems.
  • Aromatic Interactions : The aromatic rings may facilitate π-π interactions with proteins or other biomolecules, influencing their functions and pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated various acrylamide derivatives for their antimicrobial efficacy against common pathogens. The results indicated that modifications at the phenyl rings significantly enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Effects :
    • In vivo models demonstrated that compounds structurally related to this compound reduced paw edema in CFA-induced models, indicating potential therapeutic effects in inflammatory conditions .
  • Anticancer Mechanisms :
    • Research highlighted the ability of similar compounds to induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide?

  • Methodology :

  • Step 1 : React 4-ethoxyaniline with α-bromoacrylic acid in ice-cooled DMF using EDCI as a coupling agent to form the acrylamide backbone.
  • Step 2 : Introduce the 4-methoxyphenyl group via a Knoevenagel condensation, using cyanoacetic acid and catalytic piperidine in ethanol under reflux (70–80°C).
  • Step 3 : Purify via column chromatography (ethyl acetate/petroleum ether, 1:3) and confirm stereochemistry using NOESY NMR to verify the (Z)-configuration .
  • Key Data : Yield ~65–75%; 1^1H NMR (DMSO-d6): δ 10.07 (s, NH), 8.35 (d, J=15 Hz, CH=), 7.75–6.95 (aromatic protons), 3.81 (s, OCH3) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. For example, the cyano group (δ ~110–120 ppm in 13^13C NMR) and acrylamide protons (δ 6.5–8.5 ppm in 1^1H NMR) .
  • Mass Spectrometry : HRMS (ESI) to validate molecular weight (e.g., [M+H]+: 298.14378) .
  • Chromatography : HPLC (≥99% purity, retention time ~33–34 min) .

Q. What molecular interactions drive its stability and reactivity?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) to predict electron distribution; the cyano and methoxy groups enhance electrophilicity and π-π stacking .
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 171.1 Ų for [M+H]+) indicate compact conformation, influencing solubility and binding .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and stereoselectivity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to enhance reaction kinetics .
  • Catalysis : Use chiral catalysts (e.g., L-proline) to favor (Z)-isomer formation, monitored via TLC or HPLC .
  • Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .

Q. What mechanisms underlie its biological activity in neurotransmitter modulation?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-serotonin) to measure IC50 values .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay; correlate with molecular docking (e.g., interactions with AChE’s catalytic triad) .
  • In Vivo Models : Zebrafish assays for cognitive enhancement (e.g., T-maze tests) .

Q. How can contradictory data on its solubility and bioavailability be resolved?

  • Methodology :

  • Analytical Consistency : Standardize DMSO stock concentrations (e.g., 10 mM) across studies to avoid precipitation artifacts .
  • Solubility Enhancers : Co-solvents (PEG-400) or cyclodextrin inclusion complexes to improve aqueous stability .
  • Replicate Studies : Cross-validate results using orthogonal methods (e.g., UV-Vis vs. LC-MS for concentration quantification) .

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